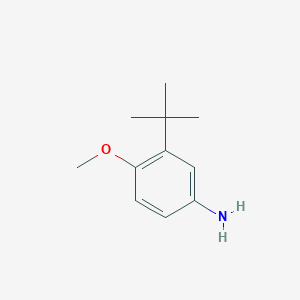
3-(tert-Butyl)-4-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butyl)-4-methoxyaniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group at the third position and a methoxy group at the fourth position
Synthetic Routes and Reaction Conditions:
Aromatic Nitration and Reduction:
Industrial Production Methods:
- Industrially, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidation can yield quinone derivatives.
- Reduction can produce various amine derivatives.
- Substitution reactions can lead to halogenated or other substituted aniline derivatives.
Chemistry:
- This compound is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry:
- It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Molecular Targets and Pathways:
- The exact mechanism of action of this compound depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, affecting various biochemical pathways.
- In chemical reactions, the tert-butyl and methoxy groups influence the reactivity of the aniline moiety, directing electrophilic substitution to specific positions on the benzene ring.
相似化合物的比较
3-(tert-Butyl)-4-hydroxyaniline: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(tert-Butyl)-4-chloroaniline: Similar structure but with a chlorine atom instead of a methoxy group.
3-(tert-Butyl)-4-nitroaniline: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness:
- The presence of the methoxy group in 3-(tert-Butyl)-4-methoxyaniline imparts unique electronic and steric properties, influencing its reactivity and potential applications differently compared to its analogs.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
3-tert-butyl-4-methoxyaniline |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7H,12H2,1-4H3 |
InChI 键 |
JYQQJHLPRZPKIM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C=CC(=C1)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)
![Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12099300.png)
![[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B12099308.png)


![2-[6-(2,6-Dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099318.png)

![Diethyl 2-acetamido-2-[[2-(bromomethyl)-5-nitro-phenyl]methyl]propanedioate](/img/structure/B12099337.png)
![Tert-butyl 3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12099347.png)


